molecular formula C38H74O2 B3044278 Oleyl arachidate CAS No. 22393-96-0

Oleyl arachidate

Cat. No.: B3044278
CAS No.: 22393-96-0
M. Wt: 563 g/mol
InChI Key: HWRYIWKGLJIMLG-ZZEZOPTASA-N
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Scientific Research Applications

Oleyl arachidate has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for Oleyl arachidate indicates that it may be harmful if swallowed and may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl arachidate can be synthesized through esterification, where oleyl alcohol reacts with arachidic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reactants are fed into the reactor, where they are heated and mixed with the catalyst. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Oleyl arachidate can undergo various chemical reactions, including:

    Oxidation: The double bond in the oleyl group can be oxidized to form epoxides or hydroxylated products.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Oleyl alcohol and arachidic acid.

    Substitution: Amides, thioesters, and other substituted esters.

Mechanism of Action

The mechanism of action of oleyl arachidate primarily involves its interaction with cell membranes. The compound integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport . Additionally, this compound can act as a carrier for hydrophobic drugs, facilitating their delivery to target cells .

Comparison with Similar Compounds

Similar Compounds

  • Oleyl palmitate
  • Oleyl stearate
  • Oleyl oleate
  • Dodecyl arachidate

Comparison

Oleyl arachidate is unique due to its longer carbon chain length compared to oleyl palmitate and oleyl stearate, which results in different physical properties such as melting point and solubility . Unlike oleyl oleate, which has a shorter chain length, this compound provides better emollient properties and stability in formulations . Dodecyl arachidate, on the other hand, has a similar chain length but differs in the alcohol component, leading to variations in its chemical behavior and applications .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for research and industrial use.

Properties

IUPAC Name

[(Z)-octadec-9-enyl] icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYIWKGLJIMLG-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885202
Record name Eicosanoic acid, (9Z)-9-octadecen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22393-96-0
Record name (9Z)-9-Octadecen-1-yl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22393-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosanoic acid, 9-octadecenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosanoic acid, (9Z)-9-octadecen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Eicosanoic acid, (9Z)-9-octadecen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadec-9-enyl icosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLEYL ARACHIDATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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